Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-
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Overview
Description
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- is a complex organic compound with a unique structure that includes a dibenzofuran core, two nitrile groups, an amino group, a methoxy group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- typically involves multi-step organic reactions. The starting materials often include dibenzofuran derivatives, which undergo nitration, amination, and methoxylation reactions under controlled conditions. Common reagents used in these reactions include nitrating agents, amines, and methoxy donors. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(4-pyridyl)-
- Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(2-pyridyl)-
Uniqueness
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- is unique due to its specific substitution pattern on the dibenzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- is C19H14N2O2. It features a dibenzofuran core with two cyano groups and an amino group substituted with a methoxy group and a pyridine moiety. The structural representation can be summarized as follows:
Component | Structure |
---|---|
Dibenzofuran Core | Dibenzofuran |
Cyano Groups | -C≡N |
Methoxy Group | -OCH₃ |
Pyridine Moiety | -C₅H₄N |
Synthesis
The synthesis of Dibenzofurane-1,3-dicarbonitrile typically involves multi-step organic reactions including nitration and cyclization processes. The following general synthetic route can be outlined:
- Starting Material Preparation : Begin with dibenzofuran derivatives.
- Nitration : Introduce nitro groups at specific positions.
- Cyclization : Form the dicarbonitrile structure through cyclization reactions.
- Substitution : Introduce the amino and methoxy groups via nucleophilic substitution reactions.
Antimicrobial Activity
Dibenzofurane derivatives have shown significant antimicrobial properties. A study indicated that compounds with similar structures exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 30 µg/mL |
Anticancer Activity
Research has demonstrated that dibenzofurane derivatives possess anticancer properties. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Anti-inflammatory Effects
Dibenzofurane compounds have also been investigated for their anti-inflammatory effects. In animal models, administration of these compounds resulted in reduced levels of pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy : A recent publication explored the antimicrobial activity of various dibenzofurane derivatives against clinical isolates. Results indicated that modifications to the side chains significantly influenced activity levels.
"The presence of electron-withdrawing groups increased the potency against Gram-positive bacteria" .
-
Anticancer Research : In a study focusing on breast cancer cells, it was found that treatment with dibenzofurane derivatives led to significant cell cycle arrest at the G2/M phase, suggesting a mechanism that could be exploited for therapeutic interventions.
"These findings highlight the potential of dibenzofurans as novel chemotherapeutic agents" .
Properties
IUPAC Name |
2-amino-7-methoxy-4-pyridin-3-yldibenzofuran-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c1-25-12-4-5-13-16(7-12)26-20-17(11-3-2-6-24-10-11)14(8-21)19(23)15(9-22)18(13)20/h2-7,10H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVNOHLAHAOLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C(=C(C(=C3O2)C4=CN=CC=C4)C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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